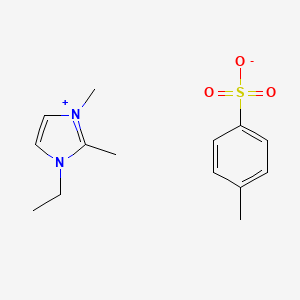

1-Ethyl-2,3-dimethylimidazolium tosylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-2,3-dimethylimidazolium tosylate is an ionic liquid with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . It is a member of the imidazolium family, characterized by its unique structure that includes an imidazolium cation and a tosylate anion. This compound is known for its high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable substance in various scientific and industrial applications .

作用机制

Target of Action

1-Ethyl-2,3-dimethylimidazolium tosylate (EDiMlM TOS) is a type of ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and nucleic acids, depending on their chemical structure and properties .

Mode of Action

Ionic liquids, in general, are known for their unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties allow them to interact with biological targets in various ways, potentially altering their structure and function .

Biochemical Pathways

Ionic liquids can potentially interfere with various biochemical processes due to their ability to disrupt the structure and function of biological macromolecules .

Pharmacokinetics

The pharmacokinetic properties of ionic liquids can vary widely depending on their chemical structure and the biological system in which they are used .

Result of Action

Ionic liquids can have various effects at the molecular and cellular level, including altering protein structure, disrupting cell membranes, and interfering with nucleic acid structure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of EDiMlM TOS. For instance, temperature can affect the physical and chemical properties of ionic liquids, potentially influencing their biological activity . Furthermore, the presence of other substances in the environment can also impact the interaction of ionic liquids with their targets .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2,3-dimethylimidazolium tosylate typically involves the alkylation of 2,3-dimethylimidazole with ethyl halides, followed by the addition of tosylate anion. The reaction is usually carried out under controlled conditions to ensure high purity and yield . The general reaction scheme can be represented as follows:

Alkylation: 2,3-dimethylimidazole + ethyl halide → 1-ethyl-2,3-dimethylimidazolium halide

Anion Exchange: 1-ethyl-2,3-dimethylimidazolium halide + sodium tosylate → this compound + sodium halide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and high throughput .

化学反应分析

Types of Reactions

1-Ethyl-2,3-dimethylimidazolium tosylate undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the tosylate anion can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various halogenated imidazolium salts .

科学研究应用

1-Ethyl-2,3-dimethylimidazolium tosylate has a wide range of applications in scientific research, including:

相似化合物的比较

Similar Compounds

1-Ethyl-3-methylimidazolium tosylate: Similar in structure but with a different substitution pattern on the imidazolium ring.

1,3-Dimethylimidazolium tosylate: Lacks the ethyl group, resulting in different physical and chemical properties.

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate: Contains a different anion, which affects its solubility and reactivity.

Uniqueness

1-Ethyl-2,3-dimethylimidazolium tosylate is unique due to its specific combination of the imidazolium cation and tosylate anion, which imparts distinct properties such as high thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it particularly valuable in applications requiring robust and versatile ionic liquids .

生物活性

1-Ethyl-2,3-dimethylimidazolium tosylate (EDiMlM TOS) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biology and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at room temperature and consist entirely of ions. They are known for their low volatility, high thermal stability, and excellent solvation properties. EDiMlM TOS, specifically, is characterized by its ability to interact with biological systems, which can lead to both beneficial and adverse effects.

Target Interactions

The biological activity of EDiMlM TOS is primarily attributed to its interaction with various biological macromolecules:

- Proteins : EDiMlM TOS can alter protein structure and function by disrupting hydrogen bonds and hydrophobic interactions.

- Cell Membranes : The compound can penetrate lipid bilayers, affecting membrane integrity and fluidity.

- Nucleic Acids : It may interfere with DNA and RNA structures, potentially impacting replication and transcription processes.

Biochemical Pathways

The ionic nature of EDiMlM TOS allows it to disrupt biochemical pathways by:

- Modifying enzyme activity through changes in protein conformation.

- Inducing oxidative stress in cells, leading to cellular damage.

- Affecting ion channel functions critical for cellular signaling.

Toxicological Studies

Research has highlighted the toxicological effects of EDiMlM TOS on various organisms. A study assessing the toxicity of different ILs found that EDiMlM TOS exhibited significant cytotoxicity towards bacterial strains, particularly Gram-negative bacteria like Escherichia coli and Pseudomonas putida. The toxicity was linked to the compound's ability to disrupt cell membranes and induce oxidative stress .

Case Studies

- Bacterial Interaction : In a study involving E. coli, it was observed that EDiMlM TOS could inhibit bacterial growth at higher concentrations while promoting growth at lower concentrations due to its buffering capacity . This dual behavior underscores the complexity of its biological interactions.

- Cellular Stress Responses : Another investigation revealed that bacterial strains adapted to higher concentrations of imidazolium-based ILs exhibited modified stress responses, including changes in cell wall composition that enhanced resistance .

Research Applications

EDiMlM TOS has potential applications in several areas:

- Biotechnology : It is used as a solvent for extracting biomolecules and stabilizing enzymes during reactions.

- Pharmaceuticals : Its ability to modify protein structures makes it a candidate for drug formulation and delivery systems .

- Environmental Science : The compound's interactions with microbial communities can be exploited for bioremediation efforts.

Comparative Biological Activity

The following table summarizes the biological activities of EDiMlM TOS compared to other imidazolium-based ionic liquids:

| Compound | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|

| This compound | 18 µM | Disruption of cell membranes |

| 1-Ethyl-3-methylimidazolium acetate | 25 µM | Enzyme inhibition |

| 1-Butyl-3-methylimidazolium chloride | 30 µM | Oxidative stress induction |

属性

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C7H8O3S/c1-4-9-6-5-8(3)7(9)2;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQCHGLNVRXAOE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。